N-Tosylindole (CAS 31271-90-6) vs. Other N-Protected Indoles: Distinct Electrochemical Reduction Potential Enables Orthogonal Deprotection
In comparative cyclic voltammetry studies of N-protected azoles, N-tosylindole exhibits a cathodic reduction potential significantly shifted relative to simple sulfonamides. The cathodic potential for N-sulfonylazolides such as N-tosylindole is over 0.5 V more negative than that of simple sulfonamides, placing it in a distinct electrochemical window that allows for selective reductive cleavage in the presence of other protecting groups [1].
| Evidence Dimension | Cathodic reduction potential (E_pc) |
|---|---|
| Target Compound Data | Over 0.5 V more negative than simple sulfonamides |
| Comparator Or Baseline | Simple sulfonamides (e.g., N-phenylsulfonamide) |
| Quantified Difference | Shift > 0.5 V |
| Conditions | Cyclic voltammetry in acetonitrile, referenced vs. SCE |
Why This Matters
This quantifiable electrochemical difference enables orthogonal deprotection strategies in complex synthetic routes, preventing unintended cleavage of other base- or acid-labile groups.
- [1] Nyasse, B. et al. 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction. Tetrahedron 1999, 55, 13725-13734. View Source
